molecular formula C10H11ClOS B8587904 1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

Cat. No. B8587904
M. Wt: 214.71 g/mol
InChI Key: VIERBTQDJINVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde is a useful research compound. Its molecular formula is C10H11ClOS and its molecular weight is 214.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H11ClOS/c11-9-3-2-8(13-9)6-10(7-12)4-1-5-10/h2-3,7H,1,4-6H2

InChI Key

VIERBTQDJINVBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=C(S2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (12 mL, 24 mmol) was added to CH2Cl2 (250 mL) at −78° C. DMSO (3.75 g, 48 mmol) was added dropwise to the mixture and stirring was continued for 15 min. A solution of alcohol 20 (2.57 g, 12 mmol) in CH2Cl2 (20mL) was then added dropwise. After 1 hr at −78° C., Et3N (9.72 g, 96 mmol) was added and the mixture was warmed to 23° C. After 1 h, the mixture was poured into NaHCO3 (sat) and the organic layer was seperated. The aqueous layer was extracted with CH2Cl2 (2×) and the combined organic layer was washed with brine, dried (Na2SO4), concentrated and purified by FCC (silica gel, 100% hexane; 2:1, hexane/CH2Cl2) to afford the above named aldehyde 21.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
9.72 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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